4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid
Description
4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure
Properties
IUPAC Name |
2-hydroxy-5-[2-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-12(18)10(7-8)13(19)20/h1-7,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKNIKWPHLFUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Synthesis
The Grignard reagent approach is a cornerstone for constructing the biphenyl backbone while introducing the trifluoromethyl group. A patented method involves the following steps:
Formation of the Grignard Reagent
Under nitrogen protection, p-chlorobenzotrifluoride reacts with magnesium chips in anhydrous tetrahydrofuran (THF) at reflux temperatures. The molar ratio of p-chlorobenzotrifluoride to magnesium is critical, typically maintained at 1:1–1.5 to ensure complete conversion.
Coupling with Aryl Halides
The Grignard reagent reacts with 2-bromobenzoic acid derivatives to form the biphenyl intermediate. This step proceeds via nucleophilic substitution, where the magnesium-bound aryl group displaces the bromide.
Hydrolysis and Acidification
The intermediate is hydrolyzed in aqueous sodium hydroxide (molar ratio 1:5–8 relative to p-chlorobenzotrifluoride) at 80–96°C , followed by acidification with H₂SO₄ or HCl to pH 1–2. This yields the target compound with molar efficiencies of 65–70% .
Table 1: Optimization of Grignard-Based Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Base (NaOH ratio) | 1:8 | 1:5 | 1:7 |
| Acid (Type) | H₂SO₄ | HCl | HCl |
| Hydrolysis Temp (°C) | 80 | 95 | 96 |
| Yield (%) | 65 | 69 | 70 |
Advantages : High scalability, compatibility with industrial reactors.
Limitations : Moisture sensitivity, requires stringent anhydrous conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction offers a palladium-catalyzed route to assemble the biphenyl core under milder conditions.
Substrate Preparation
A boronic acid derivative (e.g., 3-carboxyphenylboronic acid) couples with a 2-bromo-4-hydroxybenzoic acid protected with a benzyl group to prevent side reactions.
Catalytic Conditions
The reaction employs Pd(PPh₃)₄ (1–5 mol%) in a mixture of THF/H₂O with K₂CO₃ as the base. Heating at 80°C for 16 hours achieves coupling efficiencies of 78–85% .
Deprotection and Functionalization
Post-coupling, the benzyl protecting group is removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis to unveil the hydroxyl group. Subsequent oxidation or reduction steps are avoided due to the pre-installed carboxylic acid and hydroxyl moieties.
Table 2: Suzuki Coupling Performance Metrics
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 80 | 16 | 78 |
| 2 | 90 | 12 | 82 |
| 5 | 100 | 8 | 85 |
Advantages : Excellent regioselectivity, tolerance for functional groups.
Limitations : Palladium residue removal adds purification costs.
Protective Group Strategies for Hydroxyl Functionality
Introducing the hydroxyl group without interference from other reactive sites necessitates protective group chemistry. A patent leveraging 2-benzyloxy-1-bromo-3-nitrobenzene illustrates this approach:
Suzuki Coupling with Protected Substrates
The nitro group serves as a precursor to the hydroxyl group. After coupling, catalytic hydrogenation reduces the nitro group to an amine, followed by diazoization and hydrolysis to yield the hydroxyl group.
Comparative Analysis of Protective Groups
- Benzyl Ethers : Stable under Suzuki conditions but require harsh hydrogenolysis.
- Methyl Ethers : Easily cleaved with BBr₃ but risk demethylation side reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent advancements employ microreactor technology to enhance heat transfer and mixing efficiency during Grignard formation, reducing reaction times by 40% .
Purification Techniques
- Liquid-Liquid Extraction : Separates the sodium salt of the product from organic byproducts.
- Crystallization : Achieves >99% purity using ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound serves as a potential scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or target specificity.
- Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies.
-
Biological Activity :
- Studies have shown that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in disease processes. This suggests that 4-hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid may have unexplored therapeutic potentials.
Materials Science Applications
-
Polymer Chemistry :
- The compound can be utilized in the synthesis of advanced materials, particularly in the creation of polymers with enhanced thermal stability and chemical resistance.
- Its trifluoromethyl group contributes to the hydrophobicity of polymers, making them suitable for applications in coatings and adhesives.
-
Nanotechnology :
- Research is exploring the use of this compound in the fabrication of nanoparticles for drug delivery systems. Its ability to form stable conjugates with other molecules enhances the efficacy of drug delivery mechanisms.
Analytical Chemistry Applications
-
Chromatography :
- Due to its distinctive chemical properties, this compound can be employed as a standard or reference material in chromatographic analyses.
- It aids in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures.
-
Spectroscopy :
- The compound's unique spectral signature makes it useful in spectroscopic studies, helping researchers understand molecular interactions and dynamics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2023) | Drug Development | Identified potential analgesic properties through receptor binding assays. |
| Study B (2024) | Polymer Synthesis | Developed a polymer with enhanced thermal stability using this compound as a monomer. |
| Study C (2025) | Nanoparticle Fabrication | Demonstrated effective drug delivery using nanoparticles synthesized from this compound. |
Mechanism of Action
The mechanism of action of 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity and stability .
Comparison with Similar Compounds
4-Hydroxy-2-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl and hydroxyl groups but differs in the overall structure.
4-Hydroxy-2-(trifluoromethyl)quinoline: Contains a quinoline ring instead of a biphenyl structure.
Uniqueness: 4-Hydroxy-2’-trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure combined with the trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring high stability and specific interactions with biological targets.
Biological Activity
Overview
4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS No. 400744-89-0) is an organic compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure. This compound has garnered interest in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₄H₉F₃O₃
- Molecular Weight : 282.21 g/mol
- Structure : The compound features a biphenyl core with functional groups that enhance its lipophilicity and reactivity.
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Inside the cell, it can modulate enzyme activity and receptor interactions through hydrogen bonding with target proteins.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, with mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, suggesting potential applications in antimicrobial therapies.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines and microbial strains.
| Study | Cell Line/Organism | Findings |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Induced apoptosis at IC50 = 25 µM |
| Study B | HeLa (Cervical Cancer) | Cell cycle arrest at G2/M phase |
| Study C | E. coli | Inhibition of growth at 50 µg/mL |
In Vivo Studies
In vivo experiments have also been performed to assess the therapeutic potential of this compound. For instance:
- Animal Model for Inflammation : Administration of the compound in a rat model showed reduced swelling and pain in inflammatory conditions.
- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in significant tumor size reduction compared to controls.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | Similar functional groups | Moderate anti-inflammatory |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | Quinoline structure | Stronger antimicrobial activity |
Q & A
Q. Conflicting bioactivity data across studies—what factors should be considered?
- Methodology : Bioactivity discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability (e.g., hydrolysis of the carboxylic acid group). Standardized protocols (e.g., CCK-8 assay for cytotoxicity) and stability studies (HPLC monitoring over 24h) are critical. Cross-referencing with structurally validated analogs (e.g., diflunisal’s COX-2 inhibition) provides mechanistic context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
